molecular formula C7H8ClNO3S B1417296 4-Chloro-2-methoxybenzenesulfonamide CAS No. 749253-52-9

4-Chloro-2-methoxybenzenesulfonamide

Cat. No.: B1417296
CAS No.: 749253-52-9
M. Wt: 221.66 g/mol
InChI Key: ZKVAHGNYNOAZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxybenzenesulfonamide is an aromatic sulfonamide compound with the molecular formula C7H8ClNO3S It is characterized by the presence of a chloro group at the 4-position and a methoxy group at the 2-position on the benzene ring, along with a sulfonamide functional group

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-methoxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged nitrogen of the sulfonamide moiety and the zinc ion in the active site of the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

The binding of this compound to carbonic anhydrase affects the enzyme’s ability to catalyze the hydration of carbon dioxide . This can impact various physiological processes, including fluid secretion, respiration, and pH regulation .

Result of Action

The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity . This can lead to a decrease in the rate of carbon dioxide conversion to bicarbonate and protons, potentially affecting various physiological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to bind to carbonic anhydrase . Additionally, the presence of other substances that can bind to carbonic anhydrase may influence the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methoxybenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with carbonic anhydrases, a group of zinc-containing metalloenzymes. The sulfonamide group in this compound binds to the zinc ion in the active site of carbonic anhydrases, inhibiting their activity . This interaction is crucial for understanding the compound’s potential as a therapeutic agent in conditions where carbonic anhydrase inhibition is beneficial.

Cellular Effects

This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with carbonic anhydrases can lead to alterations in pH regulation within cells, impacting metabolic processes and enzyme activities. Additionally, this compound may affect the expression of genes involved in metabolic pathways, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The sulfonamide group forms a coordination bond with the zinc ion in the active site of carbonic anhydrases, leading to enzyme inhibition . This inhibition can result in changes in cellular pH and metabolic processes. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound may lead to gradual degradation, potentially affecting its efficacy and impact on cellular functions. In vitro and in vivo studies have provided insights into the temporal effects of the compound, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher dosages, toxic or adverse effects may be observed . Studies have identified threshold effects, where the compound’s impact on cellular functions and metabolic pathways becomes more pronounced. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s inhibition of carbonic anhydrases can affect the regulation of pH and bicarbonate levels within cells, impacting metabolic processes . Additionally, this compound may be metabolized by other enzymes, leading to the formation of metabolites that can further influence cellular functions and metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound may interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound can influence its efficacy and impact on cellular functions, highlighting the importance of studying its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxybenzenesulfonamide typically involves the sulfonation of 4-chloro-2-methoxybenzene with chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are usually sufficient.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4-amino-2-methoxybenzenesulfonamide.

    Oxidation: Formation of 4-chloro-2-methoxybenzenesulfonic acid.

    Reduction: Formation of this compound derivatives.

Scientific Research Applications

4-Chloro-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name

4-chloro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVAHGNYNOAZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methoxybenzenesulfonamide
Reactant of Route 2
4-Chloro-2-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methoxybenzenesulfonamide
Reactant of Route 5
4-Chloro-2-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.